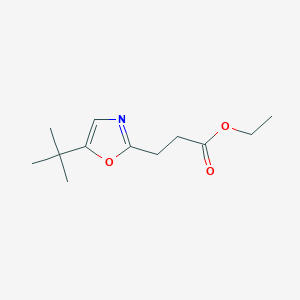
3-(difluoromethyl)-4-methyl-4H-1,2,4-triazole
Descripción general
Descripción
The compound “3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .
Synthesis Analysis
The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride . Then it reacts with methyl hydrazine, which forms mainly the required pyrazole ring .
Molecular Structure Analysis
The molecular structure of “3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .
Chemical Reactions Analysis
Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S, have been studied . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
Physical And Chemical Properties Analysis
Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . Chemical properties describe the characteristic ability of a substance to react to form new substances .
Aplicaciones Científicas De Investigación
-
Difluoromethylation of Heterocycles
- Scientific Field : Organic Chemistry
- Application Summary : Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .
- Methods of Application : The process involves the use of a radical process for the difluoromethylation of heterocycles . The focus is on the design and catalytic mechanism as well as on the representative outcomes and applications .
- Results or Outcomes : The process has been used to construct difluoromethyl substituted scaffolds, which have significant biological and synthetic value .
-
Late-stage Difluoromethylation
- Scientific Field : Chemical Research
- Application Summary : This process is based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
- Methods of Application : The process involves the transfer of CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .
- Results or Outcomes : The process has streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
-
Synthesis of Fungicidally Active Succinate Dehydrogenase Inhibitors (SDHIs)
- Scientific Field : Agricultural Chemistry
- Application Summary : The compound is used in the synthesis of fungicidally active SDHIs .
- Methods of Application : The synthesis involves the creation of three completely novel difluoromethylated heterocycles .
- Results or Outcomes : The synthesis resulted in the creation of fungicidally active SDHIs .
-
Difluoromethylation of Heterocycles via a Radical Process
- Scientific Field : Organic Chemistry
- Application Summary : This process involves the difluoromethylation of heterocycles via a radical process . It is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles .
- Methods of Application : The process involves the design and catalytic mechanism as well as on the representative outcomes and applications .
- Results or Outcomes : The construction of difluoromethyl substituted scaffolds has been a highly intriguing research topic, and substantial progress has been made in the past decades .
-
Late-stage Difluoromethylation
- Scientific Field : Chemical Research
- Application Summary : This review describes the recent advances made in difluoromethylation processes based on X–CF2H bond formation .
- Methods of Application : The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .
- Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
-
Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : A one-pot methodology was developed to obtain the 3′-(difluoromethyl)-4′-methoxycinnamoyl amides .
- Methods of Application : The synthesis involves the use of Deoxofluor® as a fluorinating agent .
- Results or Outcomes : The synthesized compounds showed promising antibacterial activity .
-
Difluoromethylation of Heterocycles via a Radical Process
- Scientific Field : Organic Chemistry
- Application Summary : This process involves the difluoromethylation of heterocycles via a radical process . It is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles .
- Methods of Application : The process involves the design and catalytic mechanism as well as on the representative outcomes and applications .
- Results or Outcomes : The construction of difluoromethyl substituted scaffolds has been a highly intriguing research topic, and substantial progress has been made in the past decades .
-
Late-stage Difluoromethylation
- Scientific Field : Chemical Research
- Application Summary : This review describes the recent advances made in difluoromethylation processes based on X–CF2H bond formation .
- Methods of Application : The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .
- Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
-
Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : A one-pot methodology was developed to obtain the 3′-(difluoromethyl)-4′-methoxycinnamoyl amides .
- Methods of Application : The synthesis involves the use of Deoxofluor® as a fluorinating agent .
- Results or Outcomes : The synthesized compounds showed promising antibacterial activity .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(difluoromethyl)-4-methyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2N3/c1-9-2-7-8-4(9)3(5)6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUDZKBRXBFRGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201241639 | |
| Record name | 4H-1,2,4-Triazole, 3-(difluoromethyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201241639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(difluoromethyl)-4-methyl-4H-1,2,4-triazole | |
CAS RN |
1461706-95-5 | |
| Record name | 4H-1,2,4-Triazole, 3-(difluoromethyl)-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461706-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1,2,4-Triazole, 3-(difluoromethyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201241639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Spiro[2.3]hexane-5-carbaldehyde](/img/structure/B1458150.png)



![6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one](/img/structure/B1458158.png)
![Methyl 3-[3-(benzyloxy)phenyl]-4-fluorobenzoate](/img/structure/B1458159.png)



![3-amino-N'-[(2E)-pyrrolidin-2-ylidene]benzohydrazide](/img/structure/B1458164.png)

